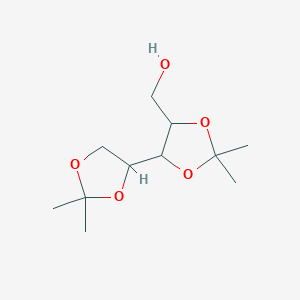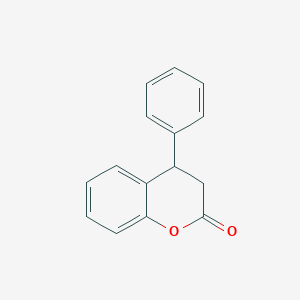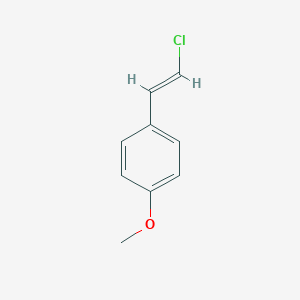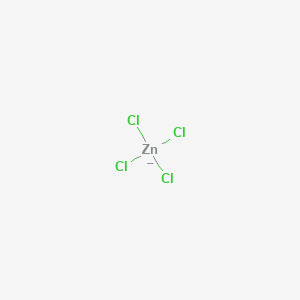
2-Chloro-4-methyl-1,1'-biphenyl
Übersicht
Beschreibung
“2-Chloro-4-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C13H11Cl . It is a derivative of biphenyl, which consists of two connected phenyl rings . The compound has a chlorine atom substituted at the 2-position and a methyl group at the 4-position .
Synthesis Analysis
The synthesis of “2-Chloro-4-methyl-1,1’-biphenyl” can be achieved through various methods. One such method involves the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane . Another approach involves Suzuki-coupling and demethylation reactions .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methyl-1,1’-biphenyl” consists of two connected phenyl rings with a chlorine atom substituted at the 2-position and a methyl group at the 4-position .Physical And Chemical Properties Analysis
“2-Chloro-4-methyl-1,1’-biphenyl” is a solid at room temperature . It has a molecular weight of 202.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antimalarial Activity : A study by Werbel et al. (1986) synthesized a series of compounds including those related to 2-Chloro-4-methyl-1,1'-biphenyl, which showed significant antimalarial activity against Plasmodium berghei in mice and in primate models.
Insecticide Intermediate : Zhang et al. (2019) reported on the synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate in the production of bifenthrin, a pyrethroid insecticide.
Environmental Biodegradation : Arensdorf and Focht (1995) found that Pseudomonas cepacia P166 can degrade 4-chlorobiphenyl, producing 4-chlorobenzoate as a central intermediate. This research highlights the potential use of bacterial degradation for environmental cleanup of biphenyl compounds (Arensdorf & Focht, 1995).
Liquid Crystals : A study by Bezborodov et al. (1991) synthesized liquid-crystalline 4-alkyl-3-chloro(methyl)-4′-substituted biphenyls and terphenyls, indicating potential applications in display technologies.
Enzyme Studies : Furukawa, Suenaga, and Goto (2004) conducted research on biphenyl dioxygenases, enzymes that play a crucial role in the degradation of biphenyl and polychlorinated biphenyls, suggesting applications in environmental bioremediation and understanding of PCB degradation pathways (Furukawa, Suenaga, & Goto, 2004).
Disinfectant Residue Analysis : Baranowska and Wojciechowska (2012) developed a method for determining residues of disinfectant agents, including biphenyl-2-ol, in surface water, relevant for environmental monitoring and safety assessment (Baranowska & Wojciechowska, 2012).
Pharmaceutical Applications : Bovy et al. (1991) synthesized nonpeptide angiotensin II antagonists using a biphenyl derivative, indicating potential use in hypertension and cardiovascular treatments (Bovy et al., 1991).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKCCWKKKJIEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629169 | |
| Record name | 2-Chloro-4-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-1,1'-biphenyl | |
CAS RN |
19493-33-5 | |
| Record name | 2-Chloro-4-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)

![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)





